

A Technical Guide to the Spectroscopic Profile of 4-Methyl-2-nitrobenzonitrile

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Compound of Interest

Compound Name: 4-Methyl-2-nitrobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **4-Methyl-2-nitrobenzonitrile** ($C_8H_6N_2O_2$). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document focuses on predicted spectroscopic values derived from computational methods. To provide a valuable comparative context for researchers, experimental data for the closely related isomers, 2-Methyl-4-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile, are also presented. This guide includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), applicable to the analysis of such aromatic nitro compounds.

Introduction

4-Methyl-2-nitrobenzonitrile is a substituted aromatic compound containing a nitrile, a nitro group, and a methyl group attached to a benzene ring. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification, characterization, and quality control in synthetic chemistry, drug discovery, and materials science. This guide aims to provide a detailed spectroscopic profile to aid researchers in their work with this molecule and its related isomers.

Spectroscopic Data

While experimental spectra for **4-Methyl-2-nitrobenzonitrile** are not readily found in public databases, predicted data provides a reliable estimation of expected spectral features.

Predicted Spectroscopic Data for **4-Methyl-2-nitrobenzonitrile**

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and key mass spectrometry fragments for **4-Methyl-2-nitrobenzonitrile**.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Methyl-2-nitrobenzonitrile** (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Aromatic H
~ 7.6 - 7.8	d	1H	Aromatic H
~ 7.4 - 7.6	s	1H	Aromatic H
~ 2.5 - 2.7	s	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Methyl-2-nitrobenzonitrile** (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 150 - 152	C-NO_2
~ 140 - 142	C-CH_3
~ 133 - 135	Aromatic CH
~ 130 - 132	Aromatic CH
~ 125 - 127	Aromatic CH
~ 118 - 120	C-CN
~ 115 - 117	$-\text{CN}$
~ 20 - 22	$-\text{CH}_3$

Table 3: Predicted Mass Spectrometry Data for **4-Methyl-2-nitrobenzonitrile**

m/z (Da)	Assignment
162.04	[M] ⁺ (Molecular Ion)
145.04	[M-OH] ⁺ or [M-NH] ⁺
132.05	[M-NO] ⁺
116.05	[M-NO ₂] ⁺
90.04	[M-NO ₂ - CN] ⁺

Comparative Experimental Data for Isomers

To aid in the characterization of **4-Methyl-2-nitrobenzonitrile**, the following sections provide experimental spectroscopic data for its isomers.

Table 4: Experimental ¹H and ¹³C NMR Data for 2-Methyl-4-nitrobenzonitrile

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Note
¹ H	8.15	d
¹ H	8.08	dd
¹ H	7.65	d
¹ H	2.68	s
¹³ C	149.8	
¹³ C	142.0	
¹³ C	134.1	
¹³ C	126.2	
¹³ C	120.0	
¹³ C	117.0	
¹³ C	20.8	

Table 5: Key FT-IR and Mass Spectrometry Data for 2-Methyl-4-nitrobenzonitrile

Technique	Value (cm ⁻¹ or m/z)	Assignment
FT-IR	~2230	C≡N stretch
FT-IR	~1530, ~1350	Asymmetric & Symmetric NO ₂ stretch
MS (EI)	162	[M] ⁺
MS (EI)	116	[M-NO ₂] ⁺

Table 6: Experimental ¹H and ¹³C NMR Data for 4-Methyl-3-nitrobenzonitrile

Nucleus	Chemical Shift (δ, ppm)	Multiplicity / Note
¹ H	8.05	d
¹ H	7.70	dd
¹ H	7.50	d
¹ H	2.65	s
¹³ C	148.9	
¹³ C	140.2	
¹³ C	135.5	
¹³ C	133.1	
¹³ C	127.8	
¹³ C	117.5	
¹³ C	111.9	
¹³ C	20.7	

Table 7: Key FT-IR and Mass Spectrometry Data for 4-Methyl-3-nitrobenzonitrile

Technique	Value (cm ⁻¹ or m/z)	Assignment
FT-IR	~2235	C≡N stretch
FT-IR	~1535, ~1355	Asymmetric & Symmetric NO ₂ stretch
MS (EI)	162	[M] ⁺
MS (EI)	116	[M-NO ₂] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **4-Methyl-2-nitrobenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
 - Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although referencing to the residual solvent peak is more common.
- Data Acquisition:
 - The NMR spectrum is acquired on a spectrometer, typically operating at a field strength of 300 MHz or higher.
 - The sample is shimmed to optimize the homogeneity of the magnetic field.

- For ^1H NMR, a standard one-pulse experiment is performed. The spectral width is typically set from 0 to 12 ppm. A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are required due to the low natural abundance of the ^{13}C isotope.

- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
 - The spectrum is phased and baseline corrected.
 - Chemical shifts are referenced to the internal standard or the residual solvent peak.
 - Integration of the peaks in the ^1H NMR spectrum is performed to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - A background spectrum of the empty sample compartment is recorded.
 - The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
 - The spectrum is typically recorded in the mid-infrared range ($4000\text{-}400\text{ cm}^{-1}$).
- Data Analysis:

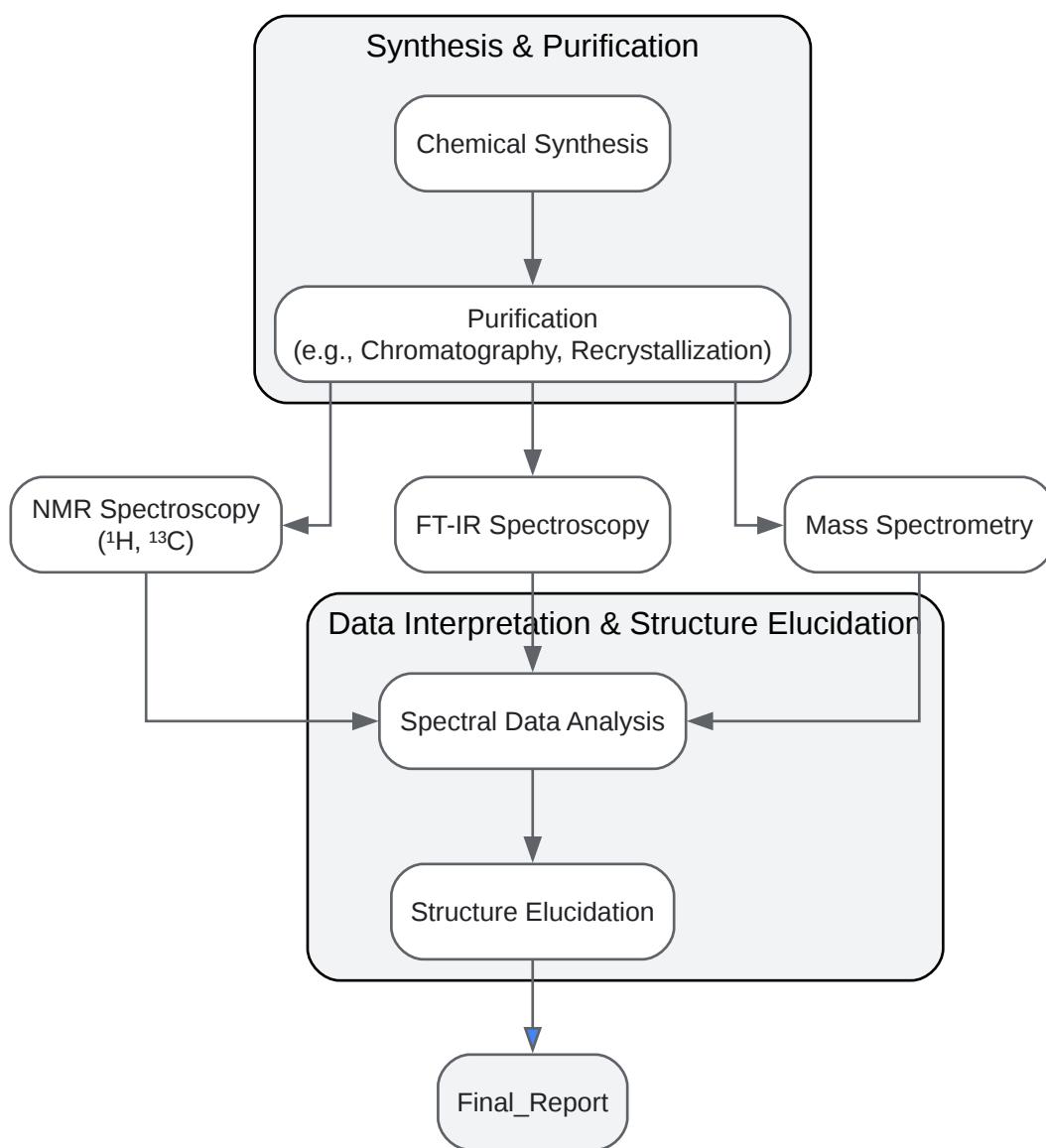
- The positions of the absorption bands (in cm^{-1}) are determined and assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
 - Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used for less volatile or thermally labile compounds.
- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - The molecular ion peak ($[\text{M}]^+$) provides the molecular weight of the compound.
 - The fragmentation pattern provides structural information about the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.



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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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